molecular formula C16H15ClN2O4 B5854957 N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide

N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B5854957
M. Wt: 334.75 g/mol
InChI Key: JEGLRWVBJVQQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as Nitrophenylphenoxyacetamide (NPPAA), is a chemical compound that has been widely used in scientific research. It is a white to yellowish crystalline powder that is soluble in organic solvents. NPPAA has been synthesized through various methods, and its synthesis method has been optimized for improved yield and purity. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Mechanism of Action

NPPAA inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. The compound forms a covalent bond with the enzyme, which prevents the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
NPPAA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine can have therapeutic effects in the treatment of Alzheimer's disease. NPPAA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

NPPAA has several advantages for use in lab experiments. It is a stable compound that is soluble in organic solvents, which makes it easy to handle and use in various assays. It is also relatively inexpensive and can be synthesized in large quantities. However, NPPAA has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on NPPAA. One area of interest is the development of new drugs based on the structure of NPPAA. This could involve modifying the structure of the compound to improve its pharmacological properties or developing new compounds that target the same enzyme. Another area of interest is the use of NPPAA as a fluorescent probe for protein-ligand interactions. This could involve modifying the structure of the compound to improve its fluorescence properties or developing new compounds that have similar properties. Finally, there is a need for further research on the toxicity and safety of NPPAA, particularly in relation to its potential use as a therapeutic agent.

Synthesis Methods

NPPAA is synthesized by reacting 2-chloro-5-nitroaniline with 2,5-dimethylphenol in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified by column chromatography to obtain the pure compound. The synthesis method has been optimized by using different solvents, catalysts, and reaction conditions to improve the yield and purity of the compound.

Scientific Research Applications

NPPAA has been used in various scientific research applications, including enzyme inhibition studies, drug discovery, and as a fluorescent probe for protein-ligand interactions. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have therapeutic effects in the treatment of Alzheimer's disease. NPPAA has also been used as a starting point for the development of new drugs, and its structure has been modified to improve its pharmacological properties.

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-3-4-11(2)15(7-10)23-9-16(20)18-14-8-12(19(21)22)5-6-13(14)17/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGLRWVBJVQQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.